REACTION_CXSMILES
|
[CH3:1][N:2]1[C:7](=[O:8])[CH2:6][CH:5]([C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][CH:10]=2)[CH2:4][C:3]1=[O:18]>CO.[Pd]>[NH2:15][C:12]1[CH:11]=[CH:10][C:9]([CH:5]2[CH2:4][C:3](=[O:18])[N:2]([CH3:1])[C:7](=[O:8])[CH2:6]2)=[CH:14][CH:13]=1
|
Name
|
|
Quantity
|
348 mg
|
Type
|
reactant
|
Smiles
|
CN1C(CC(CC1=O)C1=CC=C(C=C1)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Celite
|
Type
|
WASH
|
Details
|
the filter cake was washed with MeOH
|
Type
|
CUSTOM
|
Details
|
the solvents were evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)C1CC(N(C(C1)=O)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 289 mg | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |